1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The trifluoromethyl group can be involved in reduction reactions under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction of Nitro Group: 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Substitution on Piperazine Ring: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the trifluoromethyl group, which may affect its biological activity and pharmacokinetic properties.
4-(3-Trifluoromethylphenyl)piperazine:
Uniqueness
1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the nitro and trifluoromethyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-2-1-3-16(12-13)22-10-8-21(9-11-22)14-4-6-15(7-5-14)23(24)25/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZFMIZVPFEIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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